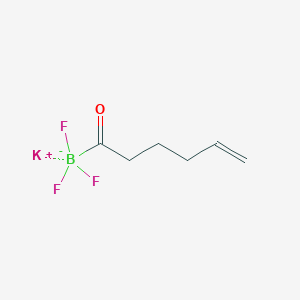
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is an organic compound that features a cyclopropylcarbonyl group attached to a 2,4,5-trichloroaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline typically involves the reaction of 2,4,5-trichloroaniline with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,4,5-Trichloroaniline+Cyclopropylcarbonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: N-substituted derivatives of 2,4,5-trichloroaniline.
Reduction: N-(Cyclopropylmethyl)-2,4,5-trichloroaniline.
Oxidation: N-(Cyclopropylcarbonyl)-2,4,5-trichlorobenzoic acid.
Applications De Recherche Scientifique
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is employed in studies investigating the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the trichloroaniline moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Cyclopropylcarbonyl)-2,4,6-trichloroaniline
- N-(Cyclopropylcarbonyl)-3,4,5-trichloroaniline
- N-(Cyclopropylcarbonyl)-2,4-dichloroaniline
Uniqueness
N-(Cyclopropylcarbonyl)-2,4,5-trichloroaniline is unique due to the specific positioning of the chlorine atoms on the aromatic ring, which can influence its reactivity and interaction with biological targets. The presence of the cyclopropylcarbonyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
14372-32-8 |
|---|---|
Formule moléculaire |
C10H8Cl3NO |
Poids moléculaire |
264.5 g/mol |
Nom IUPAC |
N-(2,4,5-trichlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H8Cl3NO/c11-6-3-8(13)9(4-7(6)12)14-10(15)5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Clé InChI |
WRYSHXUBIDXJPE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



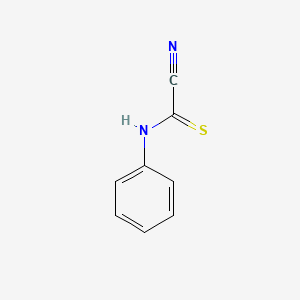

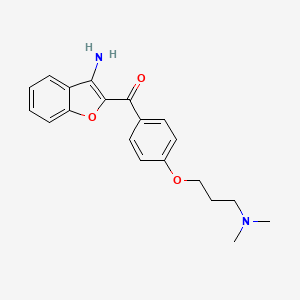
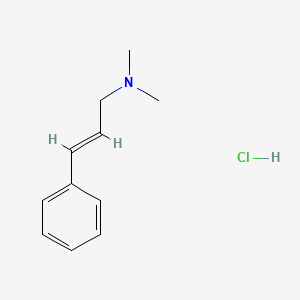
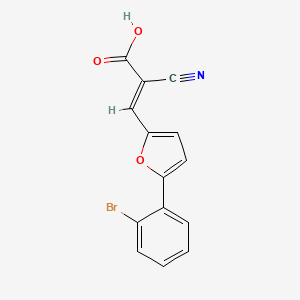
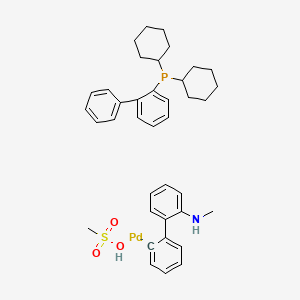
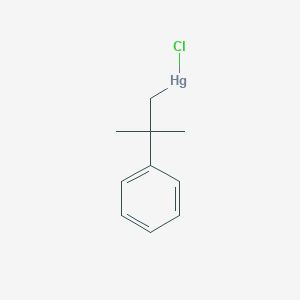
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)
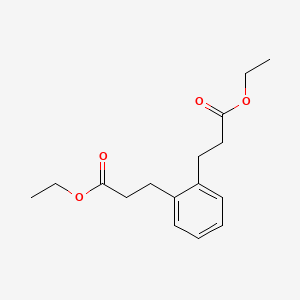

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
